![molecular formula C6H5BrN2S B2677131 2-Bromo-6-methylimidazo[2,1-b]thiazole CAS No. 1289058-10-1](/img/structure/B2677131.png)
2-Bromo-6-methylimidazo[2,1-b]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-methylimidazo[2,1-b][1,3]thiazole is a chemical compound with the molecular formula C6H5BrN2S . It is a derivative of imidazothiazole, a class of compounds that have been the subject of significant research due to their potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of 2-Bromo-6-methylimidazo[2,1-b]thiazole and its derivatives often involves the reaction of 2-aminothiazoles with halo carbonyl compounds . A modern industrial method for the synthesis of 6-oxazolyl-substituted imidazo[2,1-b]thiazole has been proposed, which uses a three-reactor multistage system with a continuous flow without isolation of intermediate compounds .Molecular Structure Analysis
The molecular structure of 2-Bromo-6-methylimidazo[2,1-b]thiazole is characterized by a bromine atom (Br) attached to a thiazole ring, which is fused with an imidazole ring. The methyl group (CH3) is attached to the imidazole ring .Applications De Recherche Scientifique
Antimicrobial and Antitubercular Activities
Research has demonstrated the potential of compounds related to "2-Bromo-6-methylimidazo[2,1-b]thiazole" in the treatment of tuberculosis and other infectious diseases. For instance, derivatives of imidazo[2,1-b][1,3]thiazole, synthesized through reactions involving 2-bromoimidazole precursors, have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds were also evaluated for their efficacy against neglected tropical diseases, revealing interesting activity against Chagas disease, although they were inactive against leishmaniasis (Thompson et al., 2017). Additionally, another study reported the synthesis of thiazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids using ionic liquids, which exhibited significant antitubercular activity against Mycobacterium tuberculosis in vitro (Ramprasad et al., 2016).
Anticancer Activities
Compounds derived from "2-Bromo-6-methylimidazo[2,1-b]thiazole" have been explored for their anticancer properties. A method for assembling the imidazo[2,1-b][1,3]thiazole system has been proposed, leading to compounds with moderate ability to suppress the growth of kidney cancer cells, with lesser effects on prostate, colon cancer, and leukemia cell lines (Potikha & Brovarets, 2020). Another study highlighted the synthesis of new benzimidazole-coumarin conjugates as potent anti-hepatitis C virus agents, showcasing the versatility of bromoimidazole derivatives in therapeutic development (Hwu et al., 2008).
Propriétés
IUPAC Name |
2-bromo-6-methylimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2S/c1-4-2-9-3-5(7)10-6(9)8-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKMBGJERMFABS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(SC2=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methylimidazo[2,1-b]thiazole | |
CAS RN |
1289058-10-1 |
Source
|
Record name | 2-bromo-6-methylimidazo[2,1-b][1,3]thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.